2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Overview
Description
2-Benzylsulfanyl-N-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound characterized by the presence of a bicyclo[221]heptane ring system and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method is the [4+2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane scaffold under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce the corresponding amine.
Scientific Research Applications
2-Benzylsulfanyl-N-(2-bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets through its sulfur-containing group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide can be compared with other compounds containing the bicyclo[2.2.1]heptane scaffold or sulfur-containing functional groups. Similar compounds include:
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclo[2.2.1]heptane structure.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane scaffold with a benzylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(11-19-10-12-4-2-1-3-5-12)17-15-9-13-6-7-14(15)8-13/h1-5,13-15H,6-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLBIKVHNMRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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